molecular formula C28H34BClF2N4O B1192277 BDP 581/591 amine

BDP 581/591 amine

Cat. No. B1192277
M. Wt: 526.86
InChI Key: JINNMLHAECZRTF-ATFITULDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 581/591 is a universal fluorophore with high brightness and photostability, relatively long fluorescence lifetime and two photon cross section. This derivative contains a primary amine group for the enzymatic transamination, and conjugation with electrophilic reagents.

Scientific Research Applications

Applications in Electronic Devices

Conjugated polymers containing building blocks like BDP are significant in electronic devices due to their optical, electrochemical, and device performance. BDP-based polymers and similar high-performance electron-deficient pigments are explored for their potential applications in electronic devices, offering promising alternatives to existing materials (Deng et al., 2019).

Advanced Oxidation Processes for Degradation

Nitrogen-containing amino and azo compounds, prevalent in various industries, are resistant to conventional degradation. Advanced Oxidation Processes (AOPs) show promise in the effective degradation of these compounds. These processes, especially ozone and Fenton processes, are significant for their efficiency in degrading amines, dyes, and pesticides. The degradation mechanisms often involve specific attacks on N atoms and are highly sensitive to conditions like pH. Hybrid methods under optimized conditions have shown synergistic effects, making AOPs a crucial area of research in the degradation of nitrogen-containing hazardous compounds (Bhat & Gogate, 2021).

CO2 Capture by Aqueous Amines

Aqueous amines are extensively studied for their application in capturing CO2 prior to storage or sequestration. Computational methods, particularly high-level quantum chemical methods, play a crucial role in understanding the reactions between carbon dioxide and aqueous organic amines. These studies are essential for designing more efficient carbon capture agents, considering factors like cost, efficiency, and toxicity (Yang et al., 2017).

properties

Molecular Formula

C28H34BClF2N4O

Molecular Weight

526.86

IUPAC Name

3-(3-((6-ammoniohexyl)amino)-3-oxopropyl)-5-fluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium chloride fluoride

InChI

InChI=1S/C28H32BFN4O.ClH.FH/c30-29-33-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(33)22-27-17-15-25(34(27)29)18-19-28(35)32-21-9-2-1-8-20-31;;/h3-7,10-17,22H,1-2,8-9,18-21,31H2;2*1H/b12-6+,13-7+;;

InChI Key

JINNMLHAECZRTF-ATFITULDSA-N

SMILES

O=C(NCCCCCC[NH3+])CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3B2F.[F-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BDP 581/591 amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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